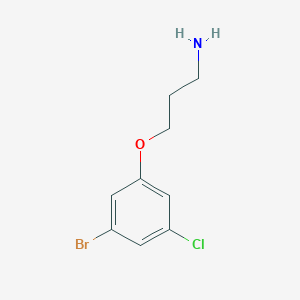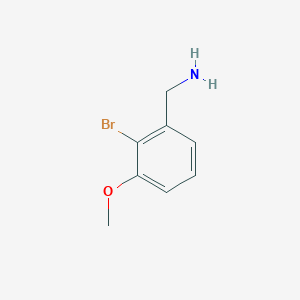
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine
Übersicht
Beschreibung
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine, or 3-CMA, is a synthetic compound that has recently been gaining attention in scientific research. It is a derivative of the naturally occurring compound cyclopropylmethylbromide, and is classified as an amine. 3-CMA has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, and pharmacology. Additionally, this paper will explore possible future directions for further research of 3-CMA.
Wissenschaftliche Forschungsanwendungen
3-CMA has been studied for its potential applications in a variety of fields. In chemistry, 3-CMA has been used as a reagent in organic synthesis, as it is a versatile and effective building block for a variety of compounds. In biochemistry, 3-CMA has been used as a probe to study the structure and function of proteins. In pharmacology, 3-CMA has been studied for its potential use as a drug to treat a variety of diseases, including cancer and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 3-CMA is not entirely understood. However, it is believed to act as an inhibitor of a variety of enzymes, including proteases and phosphatases. This inhibition is believed to be due to the ability of 3-CMA to bind to the active sites of the enzymes, preventing them from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMA have not been extensively studied. However, it has been shown to inhibit the activity of a variety of enzymes, including proteases and phosphatases. Additionally, 3-CMA has been shown to have a variety of effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-CMA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a wide range of applications. Additionally, 3-CMA is relatively stable, making it ideal for use in long-term experiments. However, there are some limitations to the use of 3-CMA in laboratory experiments. For example, 3-CMA is toxic in high concentrations, and should be handled with caution. Additionally, 3-CMA is relatively expensive, making it a less cost-effective option for some experiments.
Zukünftige Richtungen
Given the potential applications of 3-CMA, there are a number of possible future directions for further research. For example, further research could be conducted to explore the potential therapeutic applications of 3-CMA, such as its potential use in cancer and neurological disorders. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-CMA, as well as its mechanism of action. Finally, further research could be conducted to explore the potential applications of 3-CMA in organic synthesis, as well as its potential uses as a reagent in laboratory experiments.
Eigenschaften
IUPAC Name |
1-[3-chloro-2-(cyclopropylmethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-14-7-10-3-2-4-11(13)12(10)15-8-9-5-6-9/h2-4,9,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHKZCGRSAEPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)



![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)


![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)





![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)